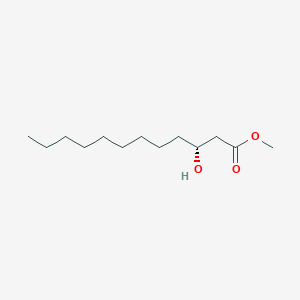

Methyl (3r)-3-hydroxydodecanoate

Description

Significance of Methyl (3R)-3-Hydroxydodecanoate as a Chiral Building Block

The paramount significance of this compound lies in its identity as a chiral building block. Chiral molecules are non-superimposable mirror images of each other (enantiomers), and often only one enantiomer of a biologically active compound exhibits the desired therapeutic effect. The use of enantiomerically pure starting materials like this compound is a cornerstone of modern pharmaceutical and natural product synthesis, as it allows for the construction of complex target molecules with precise stereochemical control.

Optically pure β-hydroxy esters are recognized as valuable precursors for a wide range of high-value compounds. mdpi.com The (3R)-hydroxy functionality in the dodecanoate (B1226587) chain makes this specific molecule an important intermediate. A notable application is in the total synthesis of fellutamide B, a marine-derived lipopeptide natural product with antitubercular properties. nih.gov In this synthesis, (3R)-3-hydroxydodecanoic acid is a key component, which is subsequently converted to its methyl ester, this compound, for further chemical transformations. nih.gov The synthesis of this chiral acid often begins with commercially available aldehydes, employing methods like Brown's asymmetric allylation to establish the correct stereocenter. nih.gov

Furthermore, enantiomerically pure (R)-3-hydroxyalkanoic acids and their esters are fundamental starting materials for the synthesis of various fine chemicals, including antibiotics, vitamins, and pheromones. researchgate.netresearchgate.net The ability to produce these molecules in a specific R-form with high enantiomeric excess is critical for their successful application. researchgate.net

Historical Context and Evolution of Research on 3-Hydroxy Fatty Acid Esters

The study of 3-hydroxy fatty acids (3-OH FAs) has evolved significantly over the decades. Initially, they were identified as unique lipid components of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. copernicus.org These bacterial 3-OH FAs typically contain between 10 and 18 carbon atoms. copernicus.org This discovery established their role as important biomarkers in microbiology and environmental science.

The synthetic utility of 3-hydroxy fatty acid esters emerged as organic chemistry developed more sophisticated methods for controlling stereochemistry. Early synthetic routes often produced racemic mixtures (equal amounts of both R and S enantiomers). However, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of stereoselective synthesis. core.ac.uk This includes organocatalytic methods and chemo-enzymatic routes that yield β-hydroxy esters with high selectivity. organic-chemistry.orgresearchgate.net

A major breakthrough in obtaining enantiomerically pure (R)-3-hydroxyalkanoic acids came from the field of biotechnology with the study of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by numerous bacteria as a form of energy storage. researchgate.net These bacterial polymers are naturally synthesized with monomeric units exclusively in the (R)-configuration. researchgate.net Researchers developed methods for the chemical or enzymatic depolymerization of PHAs, providing a sustainable and highly efficient route to a variety of (R)-3-hydroxyalkanoic acids and their corresponding methyl esters after methanolysis. researchgate.net This bio-based production is considered superior to many chemical synthesis methods for generating these valuable chiral building blocks. researchgate.net

More recently, the discovery in 2014 of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs) has sparked renewed interest in this area. mdpi.com FAHFAs, which exhibit anti-diabetic and anti-inflammatory properties, are formed by the esterification of a hydroxy fatty acid with another fatty acid. acs.org This has further fueled research into the synthesis and biological functions of various hydroxy fatty acids and their derivatives, including 3-hydroxy fatty acid esters.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₆O₃ |

| Molecular Weight | 230.34 g/mol |

| CAS Number | 76835-66-0 |

| Appearance | White solid |

| Melting Point | 28.5 °C |

| Synonyms | (R)-3-Hydroxy-dodecanoic acid methyl ester, D(-)-3-Hydroxy-laurinsaeure-methylester |

Data sourced from references nih.govlarodan.comechemi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxydodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for Methyl 3r 3 Hydroxydodecanoate

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, often in combination with traditional chemical reactions, to produce the target molecule with high purity. These methods are particularly advantageous for creating enantiomerically pure compounds like Methyl (3R)-3-hydroxydodecanoate.

Hydrolytic Degradation of Microbial Polyhydroxyalkanoates for (R)-3-Hydroxyalkanoic Acids

Microorganisms naturally produce polyhydroxyalkanoates (PHAs), which are biodegradable polyesters serving as carbon and energy reserves. nih.govmdpi.com These polymers are composed of (R)-3-hydroxyalkanoic acid monomers. nih.govmdpi.comethz.ch The hydrolytic degradation of these bacterially synthesized PHAs provides a direct route to enantiomerically pure (R)-3-hydroxyalkanoic acids, including the precursor for this compound. ethz.ch

The process involves the cultivation of specific bacterial strains, such as Pseudomonas putida, which are known to accumulate PHAs. ethz.ch Under specific nutrient-limiting conditions with an excess of a carbon source, these bacteria produce and store PHA granules. mdpi.comcyberleninka.ru These granules can then be harvested and subjected to hydrolysis, either chemically or enzymatically, to release the constituent (R)-3-hydroxyalkanoic acid monomers. nih.govcyberleninka.ru For instance, alkaline hydrolysis of the extracted PHAs can efficiently cleave the ester bonds to yield the desired (R)-3-hydroxyalkanoic acids. nih.gov This biological approach offers a sustainable and highly stereoselective path to these valuable chiral building blocks.

Enzymatic Esterification of (R)-3-Hydroxydodecanoic Acid

Once the (R)-3-hydroxydodecanoic acid is obtained, the final step to produce the methyl ester is through esterification. Enzymatic esterification is a mild and selective method that avoids the harsh conditions often associated with traditional chemical esterification, which can lead to side reactions. dss.go.thgoogle.com

Lipases are commonly employed for this transformation. These enzymes can catalyze the esterification of the carboxylic acid group of (R)-3-hydroxydodecanoic acid with methanol (B129727) to yield this compound. The reaction is typically carried out in an organic solvent to favor the esterification equilibrium. The choice of lipase (B570770) can be critical for achieving high conversion rates and yields. For example, lipases such as those from Candida antarctica (immobilized as Novozym 435) have shown high activity in the esterification of hydroxy fatty acids. dss.go.th This chemoenzymatic step ensures the preservation of the chiral center's integrity while efficiently producing the final product.

Total Chemical Synthesis Routes

Total chemical synthesis provides an alternative to chemoenzymatic methods, offering flexibility in substrate scope and the ability to construct the target molecule from simple, readily available starting materials. Several enantioselective strategies have been developed for the synthesis of this compound.

Enantioselective Allylation Reactions for Chiral Precursors

A key strategy in the total synthesis of chiral 3-hydroxy fatty acids involves the creation of a chiral homoallylic alcohol precursor through an enantioselective allylation reaction. nih.gov This approach typically starts with a commercially available aldehyde, such as decanal. nih.gov The aldehyde is reacted with an allylating agent in the presence of a chiral catalyst to introduce the stereocenter.

One notable example is the Brown allylation reaction, which utilizes a chiral borane (B79455) reagent to achieve high enantioselectivity. nih.gov The resulting chiral homoallylic alcohol can then be converted to the desired (3R)-3-hydroxydodecanoic acid through a sequence of reactions, including oxidative cleavage of the double bond followed by oxidation of the resulting aldehyde to a carboxylic acid. nih.gov Subsequent esterification with methanol yields this compound. nih.gov This method provides a reliable route to the target compound with well-defined stereochemistry.

Organocatalytic Approaches to Chiral 3-Hydroxy Fatty Acid Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.govdntb.gov.uaresearchgate.net In the context of 3-hydroxy fatty acid synthesis, organocatalytic methods can be employed to create key chiral intermediates with high enantiomeric purity. nih.govresearchgate.net

A common approach involves the enantioselective formation of a chiral epoxide from a long-chain aldehyde. nih.govresearchgate.netsci-hub.box This is often achieved using a chiral imidazolidinone catalyst, such as a MacMillan catalyst, which facilitates the asymmetric α-chlorination of the aldehyde, followed by in situ formation of the epoxide. nih.govsci-hub.box The resulting chiral terminal epoxide can then be opened by a suitable nucleophile, such as an organocuprate or a Grignard reagent, to introduce the remainder of the carbon chain. nih.govsci-hub.box Subsequent functional group manipulations, such as oxidation, lead to the desired chiral 3-hydroxy fatty acid, which can then be esterified to give this compound.

Stereoselective Reduction of β-Keto Esters

Another prominent strategy for the synthesis of this compound is the stereoselective reduction of a β-keto ester precursor, methyl 3-oxododecanoate. acs.orgmdpi.com This approach is attractive due to the ready availability of the starting β-keto ester. The key challenge lies in achieving high stereoselectivity in the reduction of the ketone functionality.

Both chemical and enzymatic methods have been successfully applied for this transformation. Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, can effectively reduce the β-keto group to the desired (R)-hydroxyl group with high enantiomeric excess. acs.orgacs.org For example, the use of Ru-(R)-BINAP has been reported for the synthesis of methyl (R)-β-hydroxyesters. acs.orgacs.org

Alternatively, biocatalytic reductions using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) offer a green and highly selective option. nih.govalaska.edu These enzymes can exhibit exquisite control over the stereochemical outcome of the reduction, leading to the formation of the (3R)-hydroxy ester in high enantiomeric purity. nih.govalaska.edu Genetic engineering of these biocatalysts can further enhance their selectivity and efficiency for specific substrates. nih.gov

Interactive Data Table of Research Findings

| Synthetic Approach | Key Reaction | Starting Material | Catalyst/Reagent | Key Intermediate | Product |

| Chemoenzymatic | Hydrolytic Degradation | Polyhydroxyalkanoates (PHAs) | Hydrolase/Alkali | (R)-3-Hydroxydodecanoic Acid | (R)-3-Hydroxydodecanoic Acid |

| Chemoenzymatic | Enzymatic Esterification | (R)-3-Hydroxydodecanoic Acid | Lipase (e.g., Novozym 435) | - | This compound |

| Total Chemical | Enantioselective Allylation | Decanal | Chiral Borane Reagent | Chiral Homoallylic Alcohol | This compound |

| Total Chemical | Organocatalytic Epoxidation | Long-chain Aldehyde | Chiral Imidazolidinone | Chiral Terminal Epoxide | This compound |

| Total Chemical | Stereoselective Reduction | Methyl 3-oxododecanoate | Ru-(R)-BINAP or Ketoreductase | - | This compound |

Oxidative Cleavage and Oxidation Sequences in Synthetic Pathways

The oxidative cleavage of carbon-carbon double or triple bonds is a powerful transformation in organic synthesis, allowing for the formation of carbonyl compounds from simpler precursors. numberanalytics.com In the context of synthesizing (3R)-3-hydroxydodecanoic acid, the precursor to this compound, an enantioselective route has been developed that employs an oxidative cleavage-oxidation sequence as a key step. nih.gov

This pathway commences with a Brown allylation reaction to establish the chiral center, followed by the oxidative cleavage of a terminal alkene. nih.gov A notable example involves the use of osmium tetroxide (OsO₄) in the presence of N-methylmorpholine-N-oxide (NMO) to convert a homoallylic alcohol into a diol, which is then further cleaved. nih.gov This method provides a reliable route to the desired (3R)-hydroxy acid, which can subsequently be esterified to yield this compound. nih.gov The oxidative cleavage of alkenes can be achieved using various reagents, including ozonolysis and transition metal catalysts, to yield aldehydes, ketones, or carboxylic acids depending on the reaction conditions and the substrate. numberanalytics.comarkat-usa.org

Table 1: Key Steps in the Synthesis of (3R)-3-Hydroxydodecanoic Acid via Oxidative Cleavage

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Brown Allylation | (-)-B(Ipc)₂OMe, Allyl Magnesium Bromide | (4R)-Tridec-1-en-4-ol |

| 2 | Dihydroxylation | OsO₄, NMO | Intermediate Diol |

| 3 | Oxidative Cleavage | - | (3R)-3-Hydroxydodecanoic Acid |

| 4 | Esterification | Thionyl Chloride, Methanol | This compound |

Reformatsky Condensation and Related Approaches

The Reformatsky reaction provides a classic method for the synthesis of β-hydroxy esters. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgquora.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming a zinc enolate. wikipedia.org This enolate then adds to the carbonyl group of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester. wikipedia.org While the traditional Reformatsky reaction utilizes zinc, other metals and metal salts have been explored to broaden the scope and improve efficiency. wikipedia.orgorganic-chemistry.org

Table 2: Components of the Reformatsky Reaction

| Component | Role | Example |

| Carbonyl Compound | Electrophile | Aldehydes, Ketones |

| α-Halo Ester | Nucleophile Precursor | Ethyl bromoacetate |

| Metal | Enolate Formation | Zinc dust |

| Solvent | Reaction Medium | Benzene, Ether, THF |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of complex molecules like this compound, applying these principles is crucial for sustainability. Key aspects include maximizing atom economy, using renewable feedstocks, and employing catalytic reagents over stoichiometric ones. researchgate.netrsc.org

For instance, the development of catalytic, enantioselective methods for the synthesis of β-hydroxy esters aligns with green chemistry goals by minimizing waste and increasing efficiency. rsc.org The use of biocatalysts or metal catalysts at low loadings can significantly reduce the environmental impact. rsc.org Furthermore, designing syntheses that avoid protecting groups and utilize safer solvents contributes to a greener process. researchgate.net While specific green chemistry metrics for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of utilizing catalytic methods and renewable resources are applicable. rsc.orgiastate.edu

Derivatization for Isotopic Labeling Studies (e.g., Deuterated Derivatives)

Isotopic labeling is an invaluable tool for studying reaction mechanisms, metabolic pathways, and for quantitative analysis in various scientific fields. symeres.comlucerna-chem.ch Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. symeres.comkit.edu The incorporation of deuterium into a molecule like this compound can be achieved through several methods.

One common approach is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce a corresponding ketoester. kit.edu This would introduce a deuterium atom at the 3-position. Another strategy involves H/D exchange reactions, where protons in the molecule are replaced with deuterium from a deuterated solvent, often catalyzed by an acid or base. kit.edu The resulting deuterated this compound can then be used as an internal standard in mass spectrometry-based quantification or to probe kinetic isotope effects in biochemical reactions. symeres.com

Biosynthetic Pathways and Natural Occurrence of Methyl 3r 3 Hydroxydodecanoate

Microbial Biosynthesis and Metabolism

In the microbial world, 3-hydroxy fatty acids are key intermediates in fatty acid metabolism and are integral components of various cellular structures and signaling molecules. Methyl (3R)-3-hydroxydodecanoate arises from these metabolic activities, either as a direct product or as a derivative of larger molecules.

Pseudomonas putida, a versatile soil bacterium, is well-known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are biodegradable polyesters synthesized and stored intracellularly as carbon and energy reserves, particularly under conditions of nutrient limitation. asm.org The monomers that constitute these polymers are (R)-3-hydroxyacyl-CoAs, which are primarily supplied by the fatty acid β-oxidation pathway or by the de novo fatty acid synthesis pathway. nih.govcsic.es

When fatty acids are the carbon source, the β-oxidation cycle generates (S)-3-hydroxyacyl-CoA intermediates. To be incorporated into the PHA polymer by PHA synthase, these must be converted to the (R)-enantiomer. This is achieved by several enzymes, including (R)-specific enoyl-CoA hydratase (PhaJ) and 3-ketoacyl-CoA reductase (FabG), which channel intermediates from β-oxidation into the PHA synthesis pathway. nih.govcsic.esmdpi.com

The wild-type P. putida KT2440, when grown on various carbon sources, produces mcl-PHA composed of different monomers, including 3-hydroxyhexanoate (B1247844) (3HHx), 3-hydroxyoctanoate (B1259324) (3HO), 3-hydroxydecanoate (B1257068) (3HD), and 3-hydroxydodecanoate (3HDD). nih.gov The exact composition depends on the growth conditions and the carbon substrate provided. For instance, when grown on dodecanoate (B1226587) (a C12 fatty acid), the wild-type strain incorporates a relatively small fraction of 3HDD into the polymer. One study found that in P. putida KT2442 grown on dodecanoate, the 3HDD fraction was only 7.5 mol%. nih.govacs.org

Researchers have successfully manipulated the metabolic pathways of P. putida to produce PHAs with a high content of 3HDD monomers. By knocking out the fadA and fadB genes, which encode key enzymes of the β-oxidation pathway (3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase, respectively), the breakdown of fatty acids is weakened. nih.govacs.org This modification leads to an accumulation of 3-hydroxyacyl-CoA intermediates, which are then directed towards PHA synthesis. This strategy has dramatically increased the monomer content of 3HDD in the resulting polymer, demonstrating the direct link between the β-oxidation pathway and PHA composition.

Table 1: Monomer Composition of mcl-PHA in Pseudomonas putida

| Strain | Carbon Source | 3HHx (mol%) | 3HO (mol%) | 3HD (mol%) | 3HDD (mol%) | Reference |

| P. putida KT2442 (Wild Type) | Dodecanoate | - | - | - | 7.5 | nih.gov |

| P. putida KTOY06 (fadA/fadB knockout) | Dodecanoate | - | - | - | 41 | nih.gov |

| P. putida KT2440 (Wild Type) | Glycerol (Low Nitrogen) | 1.3 | 32.9 | 56.9 | 2.6 | asm.org |

| P. putida KT2440 (Wild Type) | Sodium Gluconate (Nitrogen Limiting) | 2.9 | 22.1 | 67.5 | 6.8 | mdpi.com |

Mycobacteria are characterized by their complex cell walls, which are rich in unique lipids, particularly mycolic acids—very long-chain α-alkyl, β-hydroxy fatty acids. Beyond these, mycobacterial cells contain a diverse array of other lipids, including various 3-hydroxy fatty acids (3-OH-FAs). Systematic studies involving the analysis of total fatty acid methyl esters (FAMEs) after methanolysis of mycobacterial cells have revealed the presence of numerous 3-OH-FAs.

In a comprehensive study of 27 strains from 12 Mycobacterium species, a total of 21 different 3-hydroxy fatty acids were identified, with carbon chain lengths ranging from 14 to 28. nih.gov These included straight-chain, 2-methyl branched-chain, and 2,4,6-trimethyl branched-chain acids. nih.gov While specific quantitative data for 3-hydroxydodecanoate is not always singled out in broad surveys, its presence as a C12 straight-chain 3-hydroxy fatty acid falls within the detected range.

Further research into Mycobacterium tuberculosis has localized specific types of 3-OH-FAs to particular complex lipids. For example, straight-chain 3-OH-FAs were found to be ester-linked specifically to phosphatidyl ethanolamine, a type of phospholipid, suggesting a role for these lipids in fatty acid metabolism. nih.gov In contrast, branched-chain 3-OH-FAs were identified as components of specific glycolipids, such as 2,3-diacyl trehalose. nih.gov The presence of these 3-OH-FAs is typically determined by gas chromatography-mass spectrometry analysis of their methyl ester trimethylsilyl (B98337) ether derivatives following acid methanolysis of the bacterial cells. nih.gov

This compound serves as a key analytical derivative in the study of quorum sensing (QS), a cell-to-cell communication system used by many Gram-negative bacteria to coordinate group behaviors. This system often relies on the production and detection of signal molecules called N-acyl-homoserine lactones (AHLs). frontiersin.org The structure of these AHLs varies between bacterial species, typically in the length and modification of the N-acyl chain.

Recent research on methylotrophic bacteria, which are commonly found on plants, has identified a novel AHL, N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone. nih.gov To elucidate the precise structure and stereochemistry of this signaling molecule, it was isolated and subjected to chemical analysis. This analysis involves a critical step where the parent AHL is hydrolyzed and esterified, a process known as methanolysis. nih.govmdpi.com This procedure cleaves the amide bond linking the acyl chain to the homoserine lactone ring and converts the resulting carboxylic acid into a methyl ester. nih.govnih.gov

In the case of N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone, this methanolysis (following a reduction of the double bond) yields this compound. nih.govmdpi.com The resulting methyl ester is then analyzed using techniques like chiral gas chromatography. By comparing the analytical signature of this product to that of synthesized standards of this compound and its (3S) stereoisomer, scientists can confirm the (R) configuration of the hydroxyl group on the third carbon of the original AHL's acyl chain. nih.govmdpi.com Therefore, while not the signaling molecule itself, this compound is a crucial precursor and chemical proof for identifying the structure of certain QS signals.

Occurrence and Biogenesis in Plant Systems

In plants, 3-hydroxy fatty acids and their derivatives are less common than in bacteria but are found as components of protective surface layers known as cuticular waxes.

The cuticle is a waxy layer that covers the aerial surfaces of plants, providing a barrier against water loss, UV radiation, and pathogens. ubc.ca This wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, aldehydes, and esters. vliz.be

A detailed chemical analysis of the cuticular wax of Aloe arborescens leaves revealed the presence of several typical aliphatic compound classes. In addition to these, three novel homologous series of compounds were identified: 3-hydroxy fatty acids, their corresponding methyl esters, and 2-alkanols. nih.govconsensus.app The 3-hydroxy fatty acid methyl esters were found in a range of chain lengths, with the C28 homolog being predominant. nih.gov The identification of these compounds, including the C12 variant Methyl 3-hydroxydodecanoate, marks their occurrence as natural products within the plant kingdom. The total wax coverage on A. arborescens leaves was found to be approximately 15 µg/cm² on the adaxial (upper) side and 36 µg/cm² on the abaxial (lower) side. nih.gov

Table 2: Novel Compound Classes Identified in Aloe arborescens Cuticular Wax

| Compound Class | Predominant Chain Length | Reference |

| 3-Hydroxy Fatty Acids | C28 | nih.gov |

| 3-Hydroxy Fatty Acid Methyl Esters | C28 | nih.gov |

| 2-Alkanols | C31 | nih.gov |

The biosynthesis of cuticular wax components originates from C16 and C18 fatty acids synthesized in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER), where they are elongated into VLCFAs (typically C20 to C34) by a multi-enzyme complex known as the fatty acid elongase (FAE). nih.govubc.ca The FAE complex catalyzes a four-step cycle, adding two carbons to the acyl chain in each round. mdpi.com

From these VLCFA-CoA precursors, two main pathways lead to the final wax components: an acyl-reduction pathway that produces primary alcohols and wax esters, and a decarbonylation pathway that generates alkanes, secondary alcohols, and ketones. ubc.ca

The biogenesis of 3-hydroxy fatty acid methyl esters is hypothesized to be linked to these core pathways. It is proposed that a 3-hydroxyacyl-CoA, an intermediate in the FAE cycle, is diverted from the main elongation process. nih.govvliz.be Instead of being dehydrated to an enoyl-CoA to continue the elongation cycle, this intermediate could be released. Subsequently, it would undergo methylation to form the 3-hydroxy fatty acid methyl ester. The enzyme responsible for the hydroxylation at the C3 position is likely a β-ketoacyl-CoA reductase (KCR), a component of the FAE complex. vliz.bemdpi.com The specific methyltransferase that would esterify the carboxyl group in this proposed pathway has not yet been definitively identified in the context of plant wax biosynthesis. This proposed route is based on the structural similarities between the identified 3-hydroxy compounds and the known intermediates of VLCFA elongation. nih.gov

Metabolic Intermediates and Biological Context (Excluding Human Clinical Relevance)

General Role in Fatty Acid Metabolic Pathways

(3R)-3-Hydroxydodecanoic acid, the precursor acid to this compound, serves as a key intermediate in the fatty acid metabolic pathways of various microorganisms. nih.govhmdb.ca It is particularly significant in the biosynthesis of polyhydroxyalkanoates (PHAs), which are naturally occurring polyesters accumulated by a wide range of bacteria as carbon and energy storage materials. researchgate.netmdpi.com

In bacteria such as Pseudomonas putida, intermediates from the de novo fatty acid synthesis pathway can be directed towards PHA production. pageplace.deasm.org Specifically, (R)-3-hydroxyacyl-acyl carrier protein (ACP) thioesters are diverted from the main fatty acid biosynthesis cycle. An enzyme, (R)-3-hydroxyacyl-ACP-CoA transacylase (PhaG), plays a crucial role in converting these intermediates into the corresponding coenzyme A (CoA) thioesters, which are then polymerized by PHA synthase (PhaC) to form medium-chain-length PHAs (mcl-PHAs). pageplace.de When dodecanoic acid is the carbon source, (3R)-3-hydroxydodecanoyl-CoA is a primary monomer incorporated into the resulting polyester (B1180765) chain. google.comresearchgate.net The (3R)-stereochemistry of the hydroxy group is a defining characteristic of the monomeric units in these biopolymers. researchgate.net

As a primary metabolite, (3R)-3-hydroxydodecanoic acid is directly involved in the normal growth and development of these organisms. hmdb.ca Its formation and utilization are integral to cellular carbon flow, especially under conditions where carbon is abundant but other nutrients may be limited, triggering the accumulation of PHA granules. researchgate.net

Presence as a Structural Moiety in Lipopeptide Natural Products (e.g., Fellutamide B)

The (3R)-3-hydroxydodecanoyl group is a recurring structural motif in a class of natural products known as lipopeptides. A prominent example is Fellutamide B, a cytotoxic peptide originally isolated from the marine-derived fungus Penicillium fellutanum. nih.govnpatlas.org Fellutamides are characterized by a peptide core linked to a β-hydroxylated fatty acid chain. nih.gov

In Fellutamide B, the (3R)-3-hydroxydodecanoyl moiety constitutes the lipid tail, which is attached via an amide bond to the N-terminus of the peptide sequence. nih.gov This lipophilic tail is crucial for the molecule's biological activity. The specific structure of Fellutamide B is (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-4-methyl-1-oxopentan-2-yl]pentanediamide. nih.gov The presence of this specific fatty acid highlights a biosynthetic link between fatty acid metabolism and non-ribosomal peptide synthesis in the producing organism.

Table 1: Interactive Data on Fellutamide B

| Property | Value | Source |

|---|---|---|

| PubChem CID | 9829143 | nih.gov |

| Molecular Formula | C27H49N5O7 | nih.gov |

| Molecular Weight | 555.7 g/mol | nih.gov |

| Natural Source | Penicillium fellutanum | npatlas.org |

| Key Structural Feature | (3R)-3-hydroxydodecanoyl lipid tail | nih.govnih.gov |

Integration into Complex Lipids (e.g., Lipopolysaccharides)

(3R)-3-Hydroxydodecanoic acid is a component of more complex lipid structures, most notably the lipopolysaccharides (LPS) that form the outer leaflet of the outer membrane of most Gram-negative bacteria. sigmaaldrich.comwikipedia.org LPS molecules are essential for maintaining the structural integrity of the bacterial cell and play a role in its interaction with the environment. oatext.comnih.gov

LPS is a large glycoconjugate composed of three distinct domains:

Lipid A: The hydrophobic, endotoxic anchor that is embedded in the outer membrane.

Core Oligosaccharide: A non-repeating chain of sugars linked to Lipid A.

O-Antigen: A repeating polysaccharide chain that extends from the core and is a major surface antigen. nih.gov

Table 2: Summary of Biological Contexts for the (3R)-3-Hydroxydodecanoate Moiety

| Biological Context | Role of (3R)-3-Hydroxydodecanoate | Organism Type | Key Associated Molecule |

|---|---|---|---|

| Fatty Acid Metabolism | Monomeric precursor for biopolymer synthesis | Bacteria (e.g., Pseudomonas putida) | Polyhydroxyalkanoates (PHAs) |

| Natural Product Biosynthesis | Lipophilic structural tail | Fungi (e.g., Penicillium fellutanum) | Fellutamide B |

| Complex Lipid Structure | Acyl chain component of the membrane anchor | Gram-negative bacteria | Lipopolysaccharide (LPS) / Lipid A |

Role As a Building Block and Precursor in Chemical Synthesis

Precursor for Biopolymers and Advanced Materials

The demand for sustainable and biocompatible materials has driven research into biopolymers, with Methyl (3r)-3-hydroxydodecanoate emerging as a key monomeric unit.

Monomeric Unit in Polyhydroxyalkanoate (PHA) Copolymers

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as carbon and energy storage materials. specialchem.comnih.gov this compound is a monomer that can be incorporated into medium-chain-length (mcl)-PHA copolymers. ucl.ac.ukresearchgate.net These copolymers, which also include other 3-hydroxyalkanoates like 3-hydroxyhexanoate (B1247844), 3-hydroxyoctanoate (B1259324), and 3-hydroxydecanoate (B1257068), exhibit a range of material properties from thermoplastic to elastomeric. ucl.ac.ukresearchgate.net

| PHA Monomer | Carbon Chain Length Classification |

| 3-hydroxybutyrate (3HB) | Short-chain-length (scl) |

| 3-hydroxyvalerate (3HV) | Short-chain-length (scl) |

| 3-hydroxyhexanoate (3HHx) | Medium-chain-length (mcl) |

| 3-hydroxyoctanoate (3HO) | Medium-chain-length (mcl) |

| 3-hydroxydecanoate (3HD) | Medium-chain-length (mcl) |

| 3-hydroxydodecanoate (3HDD) | Medium-chain-length (mcl) |

| 3-hydroxytetradecanoate (3HTD) | Medium-chain-length (mcl) |

Applications in Biotechnology

The biotechnological production of PHAs and their constituent monomers, including (R)-3-hydroxyalkanoates, is an area of active research. dokumen.pub Microorganisms such as Pseudomonas putida can synthesize mcl-PHAs containing 3-hydroxydodecanoate units. researchgate.netresearchgate.net The resulting polymers and their monomeric components have potential applications in the medical field as biocompatible and biodegradable materials for devices and drug delivery systems. dokumen.pub Furthermore, the chiral (R)-3-hydroxyalkanoic acids derived from PHA degradation are valuable synthons for various high-value chemicals. researchgate.netethz.chnih.gov

Chiral Auxiliary and Synthon in Asymmetric Organic Synthesis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org While this compound itself is more commonly used as a chiral building block or synthon, the broader class of chiral hydroxy esters is fundamental to this field. nih.govresearchgate.net

As a chiral synthon, the stereocenter of this compound is incorporated into the final product, preserving the desired stereochemistry. This is particularly important in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on the correct enantiomeric form. researchgate.netnih.gov The (R)-configuration of the hydroxyl group can be used to control the formation of new stereocenters in subsequent reactions.

Derivatization for Functional Molecules

The hydroxyl and ester functionalities of this compound provide convenient handles for chemical modification, allowing for its conversion into a variety of functional molecules.

Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with anti-inflammatory and anti-diabetic properties. researchgate.netmdpi.comcas.cz These molecules are characterized by an ester linkage between a fatty acid and a hydroxy fatty acid. mdpi.com this compound can serve as a precursor to the hydroxy fatty acid component in the synthesis of specific FAHFA isomers. researchgate.netnih.gov The synthesis involves the coupling of a fatty acid to the hydroxyl group of the hydroxy fatty acid. mdpi.com

Analytical Characterization and Detection Methodologies for Methyl 3r 3 Hydroxydodecanoate

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation, purification, and analysis of Methyl (3R)-3-hydroxydodecanoate. The choice of technique depends on the analytical goal, whether it is qualitative identification, precise quantification, enantiomeric separation, or preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. ntu.edu.sg It is particularly effective for analyzing the monomer composition of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) after their conversion to fatty acid methyl esters through methanolysis. nih.govtandfonline.com

For qualitative analysis, GC-MS separates the components of a mixture based on their retention time in the GC column, and the mass spectrometer then fragments the eluted molecules, generating a unique mass spectrum that serves as a molecular fingerprint. jmchemsci.com The mass spectrum of Methyl 3-hydroxydodecanoate shows characteristic fragment ions that are crucial for its identification. nih.gov The base peak is typically observed at a mass-to-charge ratio (m/z) of 103, corresponding to the cleavage between the C3 and C4 carbons, a signature fragmentation for 3-hydroxy fatty acid methyl esters. nih.govnist.gov

Quantitative analysis is also routinely performed using GC-MS, often in the total-ion scan mode. tandfonline.comtandfonline.com By comparing the peak area of the analyte to that of an internal standard, the concentration of this compound in a sample can be accurately determined. ntu.edu.sg The results from GC-MS quantification have been shown to be consistent with those obtained by other techniques, such as nuclear magnetic resonance spectroscopy. nih.govtandfonline.comtandfonline.com

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |

|---|---|---|

| 103 | [CH(OH)CH₂COOCH₃]⁺ | Base peak, characteristic for β-hydroxy cleavage in 3-hydroxy fatty acid methyl esters. nih.gov |

| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement product, common in methyl esters. tandfonline.com |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Common alkyl fragment. nih.gov |

Chiral Gas Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, distinguishing between its enantiomers, (R) and (S), is essential. Chiral Gas Chromatography is the designated technique for this purpose, allowing for the separation and quantification of enantiomers to determine the enantiomeric excess (ee). mit.edulibretexts.org This separation is achieved by using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer. gcms.cz

In this method, the two enantiomers exhibit different retention times on the chiral column, resulting in two separate peaks on the chromatogram. libretexts.org The enantiomeric excess can then be calculated from the integrated areas of the two peaks. This analysis is critical in fields like biotechnology and stereoselective synthesis, where the biological activity or product purity is often dependent on a specific enantiomer.

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient method used for the preparative purification of organic compounds. wfu.edu It is commonly employed to isolate this compound from reaction mixtures or natural extracts. mpg.de The technique utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column with moderate pressure. rochester.edu

The separation is based on the differential adsorption of the compound and impurities onto the stationary phase. wfu.edu For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. mpg.de The sample can be loaded onto the column either as a concentrated solution (wet loading) or adsorbed onto a solid support like silica gel or celite (dry loading), with the latter often providing better separation. orgsyn.org By collecting fractions as the solvent elutes and analyzing them (e.g., by thin-layer chromatography), the pure compound can be isolated.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool for the analysis of hydroxy fatty acids. It is particularly useful for compounds that are not sufficiently volatile for GC-MS or for analyzing complex biological samples. nih.gov Reversed-phase HPLC is often used to separate fatty acid methyl esters. nih.gov

In LC-MS analysis of 3-hydroxy fatty acids, derivatization can be employed to enhance ionization efficiency and provide more structural information from the mass spectra. researchgate.net For example, specific derivatizing agents can produce diagnostic ions in the mass spectrometer that help distinguish between 2-hydroxy and 3-hydroxy isomers. researchgate.net The high sensitivity and selectivity of LC-MS make it a powerful method for detecting and identifying low-abundance hydroxy fatty acids in complex matrices. tmiclinode.com

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton of an organic molecule. In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal, and the chemical shift (δ) of that signal provides information about its chemical environment. chemguide.co.uklibretexts.org

For this compound, a ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the hydroxyl group (C3), and the various methylene (B1212753) and methyl carbons of the alkyl chain. thieme-connect.dedocbrown.info The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. oregonstate.edu For instance, the carbonyl carbon is significantly deshielded and appears far downfield, while the carbon attached to the hydroxyl group (C3) also has a characteristic downfield shift compared to the other alkyl carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester Carbonyl) | ~170-175 | Characteristic range for ester carbonyl carbons. chemguide.co.uk |

| C3 (-CH(OH)-) | ~65-70 | Carbon singly bonded to an electronegative oxygen atom. oregonstate.edu |

| -OCH₃ (Methoxy Carbon) | ~50-55 | Typical range for ester methoxy carbons. |

| C2 (-CH₂-COO-) | ~40-45 | Methylene group adjacent to a carbonyl. |

| C4-C11 (-CH₂- alkyl chain) | ~22-36 | Standard range for sp³ hybridized carbons in an alkyl chain. |

| C12 (-CH₃) | ~14 | Terminal methyl group in a long alkyl chain. |

Mass Spectrometry Techniques (e.g., Electron Ionization GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components on a GC column. As it elutes from the column, it enters the mass spectrometer's ion source. chromatographyonline.com

Within the ion source, the molecule is bombarded with high-energy electrons, typically at 70 electron volts (eV). shimadzu.comchromatographyonline.com This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged molecular ion (M⁺•). chromatographyonline.comshimadzu.com The excess energy imparted during ionization often causes the molecular ion to be unstable, leading it to break apart into smaller, characteristic fragment ions. chromatographyonline.comshimadzu.com This process of fragmentation is highly reproducible and creates a unique mass spectrum that serves as a chemical "fingerprint" for the compound. shimadzu.com

The mass spectrum of Methyl 3-hydroxydodecanoate, which has a molecular weight of 230.34 g/mol , displays a distinct pattern of fragmentation. nist.govnih.gov The molecular ion peak is often weak or absent in the EI spectra of straight-chain esters. Instead, the spectrum is dominated by more stable fragment ions. shimadzu.com For methyl 3-hydroxyalkanoates, the most significant fragmentation occurs via cleavage of the bond between the second and third carbon atoms (C2-C3). This cleavage results in a highly stable, resonance-stabilized fragment ion with a mass-to-charge ratio (m/z) of 103. This peak is typically the most abundant ion, or base peak, in the spectrum. nih.govnih.gov

Other notable fragments are observed at m/z 71 and m/z 43, which are common in the mass spectra of aliphatic compounds. nih.gov The analysis of this fragmentation pattern is crucial for the structural elucidation and unambiguous identification of this compound in complex mixtures.

Below is a summary of the key mass spectral data for Methyl 3-hydroxydodecanoate obtained via EI-GC-MS.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | nist.govabcam.com |

| Molecular Weight | 230.34 g/mol | nist.govabcam.com |

| Base Peak (m/z) | 103 | nih.govnih.gov |

| Second Highest Peak (m/z) | 43 | nih.gov |

| Third Highest Peak (m/z) | 71 | nih.gov |

| Total Peaks Observed | 132 | nih.gov |

This interactive table summarizes key mass spectrometry data for Methyl 3-hydroxydodecanoate.

Application as an Internal Standard in Analytical Assays

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as injection volume variability. scioninstruments.comchromatographyonline.com For quantification, the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. scioninstruments.com

This compound is utilized as an internal standard, particularly in the analysis of other 3-hydroxy fatty acid methyl esters or related lipids. abcam.com The ideal internal standard should have physicochemical properties similar to the analyte of interest but be clearly distinguishable by the analytical instrument. scioninstruments.com It should also be absent in the original sample matrix. researchgate.net

The advantages of using an appropriate internal standard are significant, including improved precision and accuracy of the quantitative results. scispace.com Stable isotopically labeled versions of the analyte are often considered the gold standard for internal standards in mass spectrometry, but structurally similar analogues like this compound are also effective, especially when a labeled version of the target analyte is unavailable or prohibitively expensive. scispace.comnih.gov

The suitability of this compound as an internal standard is based on several key characteristics that align with the requirements for accurate quantification.

| Characteristic | Requirement for an Ideal Internal Standard | Relevance of this compound |

| Chemical Similarity | Behaves similarly to the analyte during extraction, derivatization, and chromatography. | As a 3-hydroxy fatty acid methyl ester, it has similar properties to other lipids in this class. |

| Resolution | Elutes near the analyte(s) of interest but is chromatographically separated. | Its retention time is predictable and can be resolved from similar analytes with appropriate GC conditions. |

| Detection | Produces a strong, reproducible signal that does not interfere with the analyte signal. | It provides a distinct mass spectrum, with a strong base peak at m/z 103, allowing for clear detection. |

| Purity | Must be highly pure and free from any contaminants that could be mistaken for the analyte. nih.gov | Available commercially in high purity (>98%), which is crucial for accurate quantification. abcam.com |

| Exogeneity | Not naturally present in the samples being analyzed. researchgate.net | While 3-hydroxy fatty acids are biological, this specific methyl ester is typically absent in untreated biological samples. |

This interactive table outlines the properties of this compound that make it a suitable internal standard.

Chemical Reactivity and Transformation Studies of Methyl 3r 3 Hydroxydodecanoate

Hydrolysis and Saponification to (3R)-3-Hydroxydodecanoic Acid

The conversion of methyl (3R)-3-hydroxydodecanoate to (3R)-3-hydroxydodecanoic acid is a fundamental transformation, typically achieved through hydrolysis or saponification. This reaction is often the final step in the production of the free acid from biologically derived polyhydroxyalkanoates (PHAs). nih.govrsc.orgnih.gov PHAs, which are polyesters produced by various microorganisms, can be subjected to acid-catalyzed methanolysis to yield a mixture of (R)-3-hydroxyalkanoate methyl esters. nih.govnih.govresearchgate.net Subsequent saponification of the purified methyl ester fractions yields the corresponding (R)-3-hydroxyalkanoic acids. nih.govnih.govresearchgate.net

Saponification is typically carried out by treating the methyl ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. researchgate.net The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). Acidification of the reaction mixture in a subsequent step protonates the carboxylate to give the free (3R)-3-hydroxydodecanoic acid.

This process has been shown to be highly efficient, with recovery yields of the corresponding 3-hydroxyalkanoic acids reaching up to 92.8% (w/w) after saponification of the purified methyl ester fractions. nih.govresearchgate.net The reaction is generally performed under mild conditions to prevent side reactions and preserve the stereochemical integrity of the chiral center.

Reaction Scheme:

Derivatization Strategies for Structural Elucidation and Further Synthesis

Derivatization of this compound is a key strategy for both analytical and synthetic purposes. For analysis, derivatization is often employed to enhance the volatility and thermal stability of the compound for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govthescipub.com In synthesis, the hydroxyl and ester groups can be chemically modified to introduce new functionalities or to act as protecting groups during subsequent reaction steps.

Formation of Methyl Ester Trimethylsilyl (B98337) Ether Derivatives for Analysis

For the analysis of 3-hydroxy fatty acid methyl esters by GC-MS, the active hydrogen of the hydroxyl group is often replaced with a trimethylsilyl (TMS) group. nih.govthescipub.com This process, known as silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether, which improves chromatographic separation and provides characteristic mass spectra for identification and quantification. nih.govthescipub.com

The derivatization is typically achieved by reacting the this compound with a silylating agent. thescipub.comchemcoplus.co.jptcichemicals.com Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. chemcoplus.co.jptcichemicals.com The reaction is generally fast and quantitative. chemcoplus.co.jp The resulting TMS derivatives are significantly more stable than the parent compound under GC conditions. chemcoplus.co.jp

| Reagent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Reaction with sample, often with a catalyst like TMCS in a solvent such as pyridine. Heating may be applied to ensure complete reaction. | chemcoplus.co.jptcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A very strong TMS donor that can be used alone or with a catalyst. It is highly volatile, which is advantageous in GC analysis. | chemcoplus.co.jp |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Used to form tert-butyldimethylsilyl (tBDMS) ethers, which are even more stable than TMS ethers. | psu.edu |

| N-Trimethylsilylimidazole | TSIM | A strong hydroxyl silylator, particularly effective for carbohydrates and steroids. | chemcoplus.co.jp |

Chemical Modifications at the Hydroxyl Group for Functionalization

The secondary hydroxyl group in this compound is a key site for chemical modification to introduce new functionalities or to prepare the molecule for further synthetic transformations. One common strategy is to convert the hydroxyl group into a good leaving group, which facilitates nucleophilic substitution reactions. libretexts.org For example, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, allowing for the introduction of various nucleophiles at the C3 position.

Another functionalization strategy involves the protection of the hydroxyl group to prevent it from reacting in subsequent synthetic steps. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly used for this purpose due to their stability and the ease with which they can be introduced and later removed under specific conditions. bangor.ac.uk The hydroxyl group can also be oxidized to a ketone, yielding methyl 3-oxododecanoate, a β-keto ester that is a versatile intermediate in carbon-carbon bond-forming reactions.

Advanced Topics and Future Research Directions

Development of Novel Highly Stereoselective Synthetic Methodologies

The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of many molecules. For methyl (3R)-3-hydroxydodecanoate, achieving a high degree of stereoselectivity in its synthesis is a key objective.

One approach involves the enantioselective reduction of methyl 3-oxododecanoate. biorxiv.org Researchers have also developed a new enantioselective route to the precursor, (3R)-hydroxy lauric acid, utilizing a Brown allylation reaction followed by an oxidative cleavage-oxidation sequence. nih.gov Another strategy employs Evans chemistry, involving an aldol (B89426) reaction with a silyl-protected aldehyde and a chloroacetyloxazolidinone, although this method has shown moderate diastereoselectivity. nih.gov The use of catalysts like Ru-(R)-BINAP has also been explored for the synthesis of related methyl (R)-β-hydroxyesters. acs.orgacs.org

Future research will likely focus on developing more efficient and highly stereoselective methods. This could involve exploring new catalysts, optimizing reaction conditions, and developing novel synthetic pathways that minimize the formation of unwanted stereoisomers. The goal is to create simpler, more cost-effective, and environmentally friendly synthetic routes. organic-chemistry.org

Elucidation of Enzyme Mechanisms in Biosynthetic Pathways

Nature provides elegant and efficient ways to produce complex molecules. Understanding the enzymes involved in the biosynthesis of this compound is crucial for harnessing these natural processes for biotechnological applications.

In some microorganisms, the biosynthesis of polyhydroxyalkanoates (PHAs), which can include 3-hydroxydodecanoate monomers, is linked to fatty acid metabolism. asm.org For instance, in Pseudomonas putida, key enzymes in the β-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase, play a role in determining the structure of the resulting PHA. nih.gov By knocking out specific genes encoding these enzymes, researchers have been able to produce polymers dominated by 3-hydroxydodecanoate monomers. nih.gov

The final step in the biosynthesis of some methyl esters involves enzymes called methylesterases. mdpi.com While much is known about the synthesis of methyl esters, the enzymes that catalyze their demethylation are less understood. mdpi.com Future research will aim to identify and characterize the specific enzymes responsible for the biosynthesis of this compound. This includes understanding their structure, function, and regulatory mechanisms. nih.govfrontiersin.org Such knowledge is essential for developing engineered microorganisms capable of producing this compound with high yield and purity.

Exploration of New Structural Analogs and Derivatives for Specific Applications

Modifying the structure of this compound can lead to new compounds with enhanced or entirely different properties. The synthesis of structural analogs and derivatives is a key area of research for exploring new applications.

For example, variations in the fatty acid chain length of related lipodepsipeptides are known to modulate their biological activity. acs.orgacs.org Researchers have synthesized analogs of natural products by reacting different carboxylic acids with a common intermediate, allowing for the creation of a library of related compounds. acs.orgacs.org This approach facilitates structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure relates to biological function. acs.org

Future work will involve the design and synthesis of a wider range of analogs of this compound. This could include altering the length of the carbon chain, introducing new functional groups, and modifying the stereochemistry at different positions. These new molecules can then be screened for a variety of applications, from pharmaceuticals to materials science.

Integration with Systems Biology and Metabolic Engineering for Enhanced Bioproduction

Systems biology and metabolic engineering offer powerful tools for optimizing the production of valuable chemicals in microorganisms. nih.gov By creating detailed models of cellular metabolism, scientists can identify bottlenecks in production pathways and devise strategies to overcome them. nih.gov

For the bioproduction of molecules like this compound, metabolic engineering can be used to rewire the host organism's metabolism to increase the flow of carbon towards the desired product. nih.gov This can involve overexpressing key enzymes, knocking out competing pathways, and introducing novel genes from other organisms. nih.gov For example, inhibiting the β-oxidation pathway in Pseudomonas putida has been shown to lead to the production of PHAs dominated by 3-hydroxydodecanoate. nih.gov

Future research will focus on developing more sophisticated metabolic models and genetic tools to further enhance the bioproduction of this compound. nih.gov This includes the use of dynamic control strategies to balance cell growth and product formation, as well as the implementation of growth-coupling strategies where product formation is essential for cell survival. nih.gov

Computational Chemistry and Molecular Modeling Studies of Stereoselectivity and Reactivity

Computational chemistry provides a powerful lens through which to study the intricacies of chemical reactions at the molecular level. wikipedia.org By using computer simulations, researchers can gain insights into the factors that govern the stereoselectivity and reactivity of chemical processes. wikipedia.org

In the context of this compound, computational methods can be used to model the interactions between reactants and catalysts in stereoselective syntheses. This can help in understanding why certain catalysts favor the formation of one stereoisomer over another and can guide the design of new, more effective catalysts. Molecular modeling can also be used to study the binding of this compound and its analogs to biological targets, providing insights into their mechanism of action and helping to design more potent compounds.

Future applications of computational chemistry in this field will likely involve more complex and accurate simulations. This could include the use of quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions in detail and the application of machine learning algorithms to predict the properties of new molecules. wikipedia.org

Sustainable Production Strategies within Biorefinery Concepts

The development of sustainable production methods is a critical goal for the chemical industry. Biorefineries, which use renewable biomass as a feedstock to produce a range of valuable products, offer a promising alternative to traditional petroleum-based manufacturing. researchgate.netnih.gov

Future research will focus on developing integrated biorefinery systems that efficiently convert a variety of renewable feedstocks into a diverse portfolio of products, including this compound. nih.gov This will involve optimizing both the upstream (feedstock processing) and downstream (product separation and purification) stages of the process to maximize efficiency and minimize environmental impact. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of Methyl (3R)-3-hydroxydodecanoate?

- Methodology : Use a combination of gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) with hexane/ethyl ether (85:15) as the mobile phase for purity assessment (>98%) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Cross-reference chemical shifts with published data, such as the 29.7 ppm signal for C-5 in 3-hydroxydodecanoate monomers observed via ¹³C NMR . Validate results against the NIST Chemistry WebBook (InChIKey: OZXCINYANGIBDB-UHFFFAOYSA-N) .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodology : The compound is soluble in chloroform, ethyl ether, and ethanol . Store at -20°C to maintain stability, as degradation products (e.g., CO, CO₂) may form under oxidative conditions . Avoid prolonged exposure to light or moisture to preserve ester functionality.

Q. How should researchers design experiments to assess the compound’s stability under laboratory conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via TLC or GC-MS. For reactive hazards, test compatibility with oxidizers and measure byproducts using FTIR or mass spectrometry .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound be resolved?

- Methodology : Compare experimental ¹³C NMR spectra with literature values (e.g., 32 ppm for C-5 in 3-hydroxydodecanoate vs. 29.7 ppm in mcl-PHA studies ). Ensure sample purity (>98%) and solvent consistency (e.g., CDCl₃ vs. DMSO-d₆). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments .

Q. What methodologies are suitable for evaluating the environmental impact of this compound in biodegradation studies?

- Methodology : Perform OECD 301B (Ready Biodegradability) tests under aerobic conditions. Measure biochemical oxygen demand (BOD) over 28 days and analyze degradation intermediates via LC-MS. Note that the compound’s low water solubility may require surfactant-assisted dispersion .

Q. How can researchers ensure batch-to-batch consistency in synthetic protocols for this compound?

- Methodology : Implement quality control using GC-FID with a chiral column to verify enantiomeric purity (>98%). Validate synthetic intermediates (e.g., 3-hydroxydodecanoic acid) via melting point and optical rotation measurements. Cross-check purity against commercial standards (e.g., CAS 72864-23-4) .

Q. What advanced techniques are recommended for studying the compound’s role in polyhydroxyalkanoate (PHA) biosynthesis?

- Methodology : Use isotope-labeled (¹³C or ²H) this compound to trace incorporation into mcl-PHA polymers via NMR or isotope-ratio mass spectrometry. Compare monomer ratios (e.g., 4.6 mol% 3-hydroxydecanoate in mcl-PHA) with microbial fermentation yields .

Methodological Considerations for Data Interpretation

- Handling Discrepancies : Cross-validate analytical results with multiple techniques (e.g., GC + NMR) to address purity or structural ambiguities .

- Regulatory Compliance : Align safety protocols with EU Regulation 1272/2008, which classifies the compound as non-hazardous but recommends standard lab precautions (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.